氯氟烯醇甲酯

描述

It belongs to the class of morphactins, which are known for their ability to inhibit the polar transport of auxins, thereby affecting plant growth and development . Chlorflurenol-methyl has been utilized in various agricultural applications, including turf and lawn management, as well as in the cultivation of trees, shrubs, and vines .

科学研究应用

Chlorflurenol-methyl has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis to study the effects of auxin transport inhibition.

Biology: Investigated for its role in plant physiology, particularly in understanding the mechanisms of plant growth regulation.

Medicine: Explored for its potential use in developing new herbicides and plant growth regulators with improved efficacy and safety profiles.

Industry: Applied in agricultural practices to manage weed growth and enhance crop yields

作用机制

Target of Action

Chlorflurenol-methyl, also known as methyl morphactin, is primarily a plant growth regulator and an obsolete herbicide . Its primary target is the auxin transport system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

Chlorflurenol-methyl acts as an auxin inhibitor . It is absorbed by the leaves and roots of plants and interferes with the normal functioning of auxins . This interference blocks or slows down the growth and development of growing tips and buds of herbaceous plants .

Biochemical Pathways

It is known that the compound influences photosynthetic compounds and amino acids assimilation in plants . This effect is more pronounced in the earlier stages of plant growth .

Pharmacokinetics

It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that its bioavailability in the environment may be limited.

Result of Action

The primary result of Chlorflurenol-methyl’s action is the inhibition of plant growth. By interfering with auxin transport, the compound effectively slows down or blocks the development of growing tips and buds in plants . This makes it effective as a growth regulator and an herbicide .

Action Environment

While the data is limited, it suggests a low to moderate toxicity to biodiversity . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other chemicals and the physical conditions of the environment .

生化分析

Biochemical Properties

Chlorflurenol-methyl interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As an auxin polar transport inhibitor, it affects the elongation growth of plants. This suggests that it interacts with enzymes and proteins involved in auxin transport and plant growth regulation

Cellular Effects

The cellular effects of Chlorflurenol-methyl are primarily observed in plant cells, where it influences cell function by affecting growth processes. It has been found to cause morphological abnormalities in intact plants

Molecular Mechanism

As an auxin polar transport inhibitor, it likely exerts its effects at the molecular level by interacting with biomolecules involved in auxin transport and plant growth regulation . It may inhibit or activate certain enzymes, alter gene expression, and interact with biomolecules through binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Chlorflurenol-methyl has been observed to degrade in soil over time, with over 90% of the compound disappearing within 4 to 8 days . The degradation products undergo further decomposition

Transport and Distribution

Given its role as an auxin polar transport inhibitor, it is likely that it interacts with transporters or binding proteins involved in auxin transport

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of chlorflurenol-methyl involves the esterification of 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of chlorflurenol-methyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction efficiency and yield. The final product is purified through crystallization or distillation to achieve the desired purity levels .

化学反应分析

Types of Reactions: Chlorflurenol-methyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in chlorflurenol-methyl can be oxidized to form a ketone derivative.

Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

Substitution: The chlorine atom in the fluorene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of 2-chloro-9-oxo-9H-fluorene-9-carboxylate.

Reduction: Formation of 2-chloro-9-hydroxy-9H-fluorene-9-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Chlorflurenol-methyl is part of the morphactin family, which includes other compounds such as:

- Flurenol

- Chlorfluren

- Chlorflurenol

- Dichlorflurenol

These compounds share a similar fluorene ring structure and exhibit comparable effects on plant growth regulation. chlorflurenol-methyl is unique in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

Chlorflurenol-methyl (CME), a morphactin compound, is primarily recognized for its role as a plant growth regulator and herbicide. Its biological activity encompasses various mechanisms affecting plant growth, chlorophyll metabolism, and environmental interactions. This article synthesizes data from multiple studies and regulatory assessments to provide a comprehensive overview of CME's biological activity.

CME functions as a post-emergent plant growth regulator . It inhibits the growth of grasses and broadleaf weeds by affecting the development of growing tips and buds, thus retarding growth. The compound is systemic, meaning it can penetrate plant tissues through both foliage and roots, allowing for acropetal and basipetal transport within the plant .

Key Mechanisms:

- Growth Inhibition : CME blocks the elongation of stems and leaves, leading to reduced overall plant height.

- Chlorophyll Regulation : Recent studies indicate that CME application can suppress chlorophyll degradation under stress conditions, particularly in creeping bentgrass (Agrostis stolonifera). This effect is linked to increased activity of chlorophyll synthesis enzymes while decreasing the activity of chlorophyll degradation enzymes .

Toxicological Profile

The toxicological data on CME is limited but indicates low toxicity levels in mammals. Studies have shown:

- No significant adverse effects in chronic toxicity studies involving rats and dogs.

- Absence of developmental toxicity in rabbit studies at tested doses .

- Low to moderate toxicity to non-target organisms, including aquatic life and terrestrial invertebrates .

Toxicity Summary Table

| Study Type | Findings |

|---|---|

| Acute Toxicity (Rats/Dogs) | Low toxicity observed; no systemic effects noted |

| Chronic Toxicity (Rats/Dogs) | No adverse effects at tested dose levels |

| Developmental Toxicity (Rabbits) | No developmental effects at tested doses |

| Environmental Impact | Low to moderate toxicity to biodiversity |

Environmental Degradation

Chlorflurenol-methyl undergoes transformation in the environment, primarily through hydrolysis. The degradation products include chlorflurenol and 2-chloro-9-fluorenone, with varying persistence based on pH levels:

- At pH 6, the half-life is approximately 161 days.

- At pH 9, it decreases significantly to about 0.19 days .

Case Studies

Case Study 1: Heat Stress Mitigation in Turfgrass

A study conducted on creeping bentgrass demonstrated that foliar application of CME significantly improved turf quality under heat stress conditions. Treated plants exhibited:

- Enhanced chlorophyll content.

- Reduced electrolyte leakage, indicating improved cellular integrity during stress.

- Increased activity of enzymes related to chlorophyll synthesis while decreasing those involved in chlorophyll degradation .

Case Study 2: Ecological Risk Assessment

The U.S. Environmental Protection Agency (EPA) conducted a risk assessment focusing on non-target organisms exposed to CME. The assessment highlighted potential ecological risks but concluded that CME's low toxicity profile mitigates significant concerns for most terrestrial and aquatic species .

属性

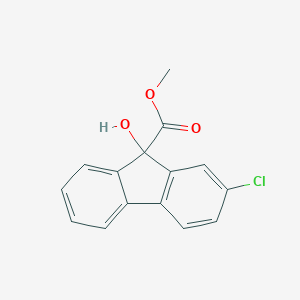

IUPAC Name |

methyl 2-chloro-9-hydroxyfluorene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-19-14(17)15(18)12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)15/h2-8,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPVWIEWJTEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032534 | |

| Record name | Chlorflurenol-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Aldrich MSDS] | |

| Record name | Chloroflurenol-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Chloroflurenol-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2536-31-4, 37339-61-0 | |

| Record name | Chlorflurenol methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroflurenol-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester, mixt. with methyl 2-chlo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 2-chloro-9-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorflurenol-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROFLURENOL-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK1570079V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。